Magnesium sulfate trihydrate

Description

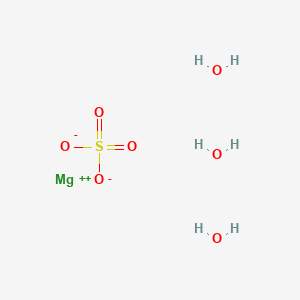

Structure

2D Structure

Propriétés

IUPAC Name |

magnesium;sulfate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O4S.3H2O/c;1-5(2,3)4;;;/h;(H2,1,2,3,4);3*1H2/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGOZTHDQZFDPY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-]S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6MgO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623753 | |

| Record name | Magnesium sulfate--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15320-30-6 | |

| Record name | Magnesium sulfate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015320306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium sulfate--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM SULFATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25DG81L0KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Crystalline Architecture of Magnesium Sulfate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of magnesium sulfate trihydrate (MgSO₄·3H₂O). The information presented herein is curated for professionals in research, scientific, and pharmaceutical development fields, offering detailed crystallographic data, experimental protocols, and a logical workflow for structural analysis.

Introduction to the Crystal Structure

This compound is a hydrate of magnesium sulfate that has been a subject of interest due to its presence in geological formations, including on Mars, and its role in various industrial processes.[1] Understanding its crystal structure is fundamental to elucidating its physical and chemical properties. The definitive structural analysis has been performed on its deuterated analogue, MgSO₄·3D₂O, utilizing single-crystal neutron and X-ray diffraction techniques.[1]

The structure of this compound is characterized by sheets of corner-linked MgO₆ octahedra and SO₄ tetrahedra.[2] This arrangement accounts for its macroscopic flat, bladed crystal morphology.[1]

Crystallographic Data

This compound exhibits a phase transition at approximately 245 K. Above this temperature, it adopts an orthorhombic crystal system, which transitions to a monoclinic system at lower temperatures. This transition is attributed to the orientational ordering of disordered hydrogen bonds.[1]

Unit Cell Parameters

The unit cell dimensions for the deuterated analogue (MgSO₄·3D₂O) have been determined at various temperatures.

| Temperature (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 295 | Orthorhombic | Pbca | 8.1925(2) | 10.9210(2) | 12.3866(4) | 90 |

| 8 | Monoclinic | P2₁/c | 12.3616(5) | 8.1414(3) | 10.8324(2) | 91.131(3) |

Data sourced from Fortes et al.[1]

Atomic Coordinates

The atomic coordinates for MgSO₄·3D₂O at 295 K in the orthorhombic Pbca space group are presented below.

| Atom | x | y | z |

| Mg | 0.2521(10) | 0.4985(8) | 0.6251(7) |

| S | 0.2443(11) | 0.1581(8) | 0.8353(7) |

| O1 | 0.2505(11) | 0.0213(8) | 0.8037(7) |

| O2 | 0.0881(11) | 0.2033(8) | 0.8041(7) |

| O3 | 0.3541(11) | 0.2059(8) | 0.7631(7) |

| O4 | 0.2847(11) | 0.1919(8) | 0.9429(7) |

| Ow1 | 0.5000(0) | 0.3986(9) | 0.5898(7) |

| Ow2 | 0.5000(0) | 0.6083(9) | 0.6541(7) |

| Ow3 | 0.0000(0) | 0.5512(9) | 0.6923(7) |

| D1A | 0.5000(0) | 0.3801(10) | 0.5187(8) |

| D1B | 0.5000(0) | 0.3401(10) | 0.6385(8) |

| D2A | 0.5000(0) | 0.6272(10) | 0.7250(8) |

| D2B | 0.5000(0) | 0.6661(10) | 0.6042(8) |

| D3A | 0.0000(0) | 0.6091(10) | 0.7410(8) |

| D3B | 0.0000(0) | 0.4932(10) | 0.7410(8) |

Data sourced from Fortes et al. Experimental Report.[2]

Note: Bond lengths and angles can be calculated from the provided atomic coordinates and unit cell parameters. A comprehensive list of bond lengths and angles was not explicitly available in the reviewed literature.

Experimental Protocols

Synthesis of this compound Single Crystals

High-quality single crystals of MgSO₄·3H₂O suitable for diffraction studies can be synthesized via a controlled evaporation method.

Materials:

-

Magnesium sulfate (reagent grade)

-

Deionized water (or D₂O for deuterated crystals)

-

Reactor vessel (e.g., a three-necked flask)

-

Heating mantle with temperature controller

-

Condenser

Procedure:

-

Prepare a 25 wt% aqueous solution of magnesium sulfate.[3]

-

Transfer the solution to the reactor vessel.

-

Heat the solution to a temperature between 106 °C and 111 °C.[4] A stable temperature of 105 °C has also been reported as effective.[3]

-

Maintain this temperature and allow for gentle evaporation of the solvent over a period of 48 to 72 hours without stirring.[3]

-

Crystals of this compound will precipitate from the solution.

-

Separate the crystals from the mother liquor via filtration or centrifugation.

-

Dry the resulting crystals. For example, by spinning dry in a centrifuge.[4]

Single-Crystal Neutron Diffraction

Neutron diffraction is a powerful technique for locating the positions of light atoms, such as hydrogen (or deuterium), with high precision.

Instrumentation:

-

A single-crystal neutron diffractometer, such as the VIVALDI instrument at the Institut Laue-Langevin (ILL).[1][5]

Procedure:

-

Crystal Mounting: A suitable single crystal (typically on the order of 1 mm³) is selected and mounted on a goniometer head.[1]

-

Data Collection: The mounted crystal is placed in the neutron beam. The VIVALDI diffractometer utilizes a polychromatic neutron beam and a large cylindrical image-plate detector to survey a significant volume of reciprocal space.[5]

-

Temperature Control: For low-temperature studies to observe phase transitions, a cryostat is used to cool the crystal.

-

Data Processing: The collected diffraction data (Laue patterns) are processed to determine the unit cell parameters and space group. The integrated intensities of the Bragg reflections are extracted for structure solution and refinement.

X-ray Diffraction and Rietveld Refinement

X-ray diffraction is complementary to neutron diffraction and is used to determine the overall crystal structure. Rietveld refinement is a computational method used to refine the crystal structure model against the powder diffraction data.

Instrumentation:

-

A high-resolution powder diffractometer, such as the HRPD at the ISIS neutron spallation source for neutron powder diffraction, or a laboratory X-ray diffractometer.[1]

Procedure:

-

Sample Preparation: A powdered sample of the crystalline material is prepared.

-

Data Collection: The powder diffraction pattern is collected over a range of scattering angles (2θ).

-

Rietveld Refinement:

-

Initial Model: A starting structural model is required, which includes the space group, approximate unit cell parameters, and atomic positions. This can be obtained from single-crystal data or from isostructural compounds.

-

Profile Fitting: The Rietveld method employs a least-squares approach to fit a calculated diffraction profile to the experimental data.[6]

-

Parameter Refinement: Various parameters are refined iteratively, including:

-

Background parameters

-

Unit cell parameters

-

Peak shape parameters

-

Atomic coordinates

-

Isotropic or anisotropic displacement parameters (thermal parameters)

-

Site occupancy factors

-

-

Convergence: The refinement is continued until the calculated and observed patterns show a good agreement, indicated by statistical indicators such as R-factors (e.g., Rwp, Rp) and a goodness-of-fit parameter (χ²).

-

Workflow for Crystal Structure Analysis

The logical flow for the complete crystal structure analysis of this compound is depicted in the following diagram.

This comprehensive guide provides a foundational understanding of the crystal structure of this compound, supported by detailed data and experimental methodologies. This information is intended to be a valuable resource for researchers and professionals engaged in materials science, crystallography, and pharmaceutical development.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Experimentally Determined Standard Thermodynamic Properties of Synthetic MgSO4·4H2O (Starkeyite) and MgSO4·3H2O: A Revised Internally Consistent Thermodynamic Data Set for Magnesium Sulfate Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3297413A - Method of preparing mgso4 3h2o crystals - Google Patents [patents.google.com]

- 5. journals.aps.org [journals.aps.org]

- 6. Rietveld refinement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Magnesium Sulfate Trihydrate (MgSO₄·3H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of magnesium sulfate trihydrate (MgSO₄·3H₂O). The information is presented in a structured format to facilitate easy access and comparison, with detailed methodologies for key experimental protocols and visualizations of relevant processes.

Physical Properties

This compound is one of several hydrated forms of magnesium sulfate.[1] It is a crystalline solid that is comparatively stable in air at room temperature for at least several days.[2] Its physical characteristics are crucial for its handling, formulation, and application in various scientific and industrial settings.

Quantitative Physical Data

| Property | Value | Notes | Source |

| Molecular Weight | 174.42 g/mol | Computed value. | [3][4] |

| Appearance | White crystalline solid | Flat, bladed morphology. | [2][5] |

| Density | Varies with crystal structure and temperature | The density of anhydrous MgSO₄ is 2.66 g/cm³. | [1][5][6] |

| Crystal System | Orthorhombic (at 295 K), Monoclinic (at 8 K) | Undergoes a first-order phase transition at 245 K. | [2][3] |

| Unit Cell Parameters (at 295 K) | a = 8.1925(2) Å, b = 10.9210(2) Å, c = 12.3866(4) Å | Space group: Pbca. | [2][3] |

| Unit Cell Parameters (at 8 K) | a = 12.3616(5) Å, b = 8.1414(3) Å, c = 10.8324(2) Å, β = 91.131(3)° | Space group: P2₁/c. | [2][3] |

Chemical Properties

The chemical behavior of this compound is largely defined by its hydration state and the reactivity of the magnesium and sulfate ions.

Quantitative Chemical Data

| Property | Value/Information | Notes | Source |

| Solubility in Water | Data for various hydrates available; specific data for the trihydrate is limited. Solubility of anhydrous MgSO₄ is 35.1 g/100 mL at 20°C. | Solubility is temperature-dependent. | [1][7] |

| Solubility in Other Solvents | Insoluble in acetone. Soluble in alcohol and glycerin. | Anhydrous MgSO₄ is practically insoluble in acetic acid and insoluble in acetone, ammonia liquid, carbon disulfide, ethyl acetate, and hydrazine. | [7][8] |

| Thermal Decomposition | Decomposes upon heating, losing water molecules. | The trihydrate is an intermediate in the decomposition of higher hydrates. | [9][10][11] |

| pH (5% solution) | 4-7 | [12] |

Experimental Protocols

Detailed experimental protocols for determining the properties of hydrates are often standardized. Below are methodologies for key analytical techniques.

Thermal Gravimetric Analysis (TGA) for Dehydration Studies

Objective: To determine the water content and thermal stability of MgSO₄·3H₂O by measuring the mass change as a function of temperature.

Methodology:

-

Instrument Setup: A thermogravimetric analyzer is calibrated for temperature and mass. An inert atmosphere (e.g., nitrogen) is typically used to prevent reactions with air.[13]

-

Sample Preparation: A small, accurately weighed sample of MgSO₄·3H₂O (typically 5-10 mg) is placed in a tared TGA pan.[14]

-

Analysis: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., ambient to 300°C).[13]

-

Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting curve (thermogram) shows mass loss steps corresponding to the loss of water molecules.

-

Interpretation: The percentage of mass lost at each step is used to calculate the number of water molecules lost, confirming the hydration state. The decomposition of MgSO₄·3H₂O to anhydrous MgSO₄ involves the loss of three water molecules.[9]

Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of MgSO₄·3H₂O in a specific solvent at a constant temperature.

Methodology:

-

System Preparation: An excess amount of solid MgSO₄·3H₂O is added to a known volume of the solvent (e.g., deionized water) in a sealed container (e.g., a scintillation vial or flask).[15][16]

-

Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.[15]

-

Phase Separation: The suspension is allowed to settle, and the saturated solution is separated from the undissolved solid by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved MgSO₄ in the clear supernatant is determined using a suitable analytical method, such as gravimetric analysis (evaporation of the solvent and weighing the residue), titration, or spectroscopy.

-

Data Reporting: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Visualizations

Thermal Decomposition Pathway of Magnesium Sulfate Hydrates

The thermal decomposition of higher hydrates of magnesium sulfate, such as the heptahydrate (Epsom salt), proceeds through lower hydrates, including the trihydrate, before forming the anhydrous salt.

Caption: Stepwise dehydration of magnesium sulfate hydrates upon heating.

Role of Mg²⁺ in Neuromuscular Function

In biological systems, magnesium ions play a crucial role in neuromuscular transmission by acting as a calcium channel blocker. This is a key mechanism of action for the therapeutic use of magnesium sulfate.[17][18]

Caption: Mg²⁺ blocks Ca²⁺ channels, inhibiting acetylcholine release and muscle contraction.

Applications in Drug Development

Magnesium sulfate is utilized in various pharmaceutical applications. It is used as an electrolyte replenisher, an anticonvulsant for treating pre-eclampsia and eclampsia, and as a bronchodilator.[1][18] Its ability to reduce striated muscle contractions by blocking peripheral neuromuscular transmission is a key therapeutic property.[18] The various hydrated forms are also of interest in materials science for applications such as thermal energy storage.[3]

References

- 1. Magnesium sulfate - Wikipedia [en.wikipedia.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. This compound | 15320-30-6 | Benchchem [benchchem.com]

- 4. This compound | H6MgO7S | CID 22242376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Magnesium Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. Page loading... [wap.guidechem.com]

- 7. magnesium sulfate [chemister.ru]

- 8. Sulfuric acid magnesium salt (1:1) | MgSO4 | CID 24083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. brainly.com [brainly.com]

- 10. Thermal decomposition of the magnesium sulphate hydrates under quasi-isothermal and quasi-isobaric conditions | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. en.ekmekciogullari.com.tr [en.ekmekciogullari.com.tr]

- 13. my.che.utah.edu [my.che.utah.edu]

- 14. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 15. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmatutor.org [pharmatutor.org]

- 17. Magnesium Sulfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

Synthesis of Magnesium Sulfate Trihydrate from Heptahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of magnesium sulfate trihydrate (MgSO₄·3H₂O) from its heptahydrate form (MgSO₄·7H₂O), commonly known as Epsom salt. The primary method for this conversion is controlled dehydration, a process influenced by factors such as temperature, atmospheric conditions, and heating rate. This document details various experimental protocols, presents quantitative data from thermogravimetric and calorimetric analyses, and visualizes the process workflows for clarity and reproducibility.

Introduction to Dehydration of Magnesium Sulfate Heptahydrate

Magnesium sulfate can exist in various hydrated forms, with the heptahydrate being one of the most common and stable at room temperature. The conversion to lower hydrates, including the trihydrate, is an endothermic process involving the removal of water molecules from the crystal lattice. The dehydration of MgSO₄·7H₂O does not occur in a single step but rather through a series of intermediate hydrates.[1][2] The stability and formation of these intermediates, including the desired trihydrate, are highly dependent on the experimental conditions.

The overall dehydration process can be summarized as follows:

MgSO₄·7H₂O → MgSO₄·6H₂O → ... → MgSO₄·3H₂O → ... → MgSO₄·H₂O → MgSO₄ (anhydrous)

Achieving a high yield of the trihydrate requires precise control over the dehydration process to prevent further dehydration to lower hydrates or the formation of amorphous phases.

Experimental Protocols for Synthesis

The synthesis of this compound from the heptahydrate can be achieved through several methods, primarily involving thermal treatment under controlled atmospheric conditions.

Controlled Thermal Dehydration in a Quasi-Sealed Environment

This method allows for the formation of stable intermediate hydrates by controlling the partial pressure of water vapor within the reaction vessel.

Experimental Protocol:

-

Sample Preparation: A known quantity of high-purity magnesium sulfate heptahydrate is placed in a sample holder, typically a crucible for thermogravimetric analysis (TGA).

-

Apparatus: A thermogravimetric analyzer (TGA) coupled with a differential thermal analyzer (DTA) or differential scanning calorimeter (DSC) is used. The system is configured with a "quasi-sealed" lid, which has a small aperture to allow for the slow escape of water vapor.

-

Heating Program: The sample is heated at a controlled rate, typically ranging from 1 to 10°C/min.[2]

-

Atmosphere: The experiment is conducted under a self-generated atmosphere of water vapor, which helps to stabilize the intermediate hydrates.

-

Monitoring: The weight loss of the sample (TGA curve) and the thermal events (DTA/DSC curve) are continuously monitored. The formation of the trihydrate is identified by a distinct plateau in the TGA curve corresponding to the appropriate weight loss.

-

Isolation: Once the desired weight loss for the formation of the trihydrate is achieved, the heating is stopped, and the sample is cooled to room temperature under a controlled atmosphere to prevent rehydration or further dehydration.

Isothermal Dehydration at Controlled Temperature and Humidity

This method involves maintaining a constant temperature and relative humidity (RH) to favor the formation of the trihydrate.

Experimental Protocol:

-

Sample Preparation: A thin layer of magnesium sulfate heptahydrate is spread in a shallow dish.

-

Apparatus: A constant temperature and humidity chamber is used. The desired humidity can be maintained using saturated salt solutions or a humidity generator.

-

Conditions: The temperature is set to a range where the trihydrate is the stable or kinetically favored phase. The relative humidity is also controlled to be within the stability range of the trihydrate.

-

Duration: The sample is kept under these conditions for a sufficient period to allow for the complete conversion to the trihydrate. The duration can range from hours to days depending on the specific conditions and sample size.

-

Analysis: The product is periodically analyzed using techniques like X-ray diffraction (XRD) to confirm the crystal structure and thermogravimetric analysis (TGA) to determine the water content.

Direct Precipitation from Aqueous Solution

A patented method describes the preparation of this compound crystals by direct precipitation from a concentrated aqueous solution at elevated temperatures.

Experimental Protocol:

-

Solution Preparation: An aqueous solution of magnesium sulfate is concentrated by evaporation.

-

Crystallization: The concentrated slurry is heated to a temperature above 107°C.

-

Seeding: The solution is seeded with MgSO₄·3H₂O crystals to induce crystallization.

-

Crystal Growth: The temperature is maintained, and magnesium sulfate heptahydrate is slowly added to the slurry to provide a source for crystal growth.

-

Isolation: The resulting crystals are separated from the slurry by centrifugation.

-

Analysis: The crystals are analyzed for their water content and crystal structure to confirm the formation of the trihydrate.

Quantitative Data on Dehydration Steps

The dehydration of magnesium sulfate heptahydrate has been studied extensively using thermoanalytical techniques. The following tables summarize the quantitative data from these studies.

Table 1: Stepwise Dehydration of MgSO₄·7H₂O under Controlled Heating

| Dehydration Step | Temperature Range (°C) | Water Molecules Lost | Resulting Hydrate |

| 1 | 25 - 55 | 1 | MgSO₄·6H₂O |

| 2 | 55 - 150 | ~5 | Intermediate Hydrates (including MgSO₄·3H₂O) |

| 3 | > 150 | ~1 | MgSO₄·H₂O |

| 4 | > 200 | 1 | MgSO₄ (anhydrous) |

Note: The temperature ranges can vary depending on the heating rate and atmospheric conditions.

Table 2: Theoretical and Experimental Mass Loss for Dehydration Steps

| Conversion | Theoretical Mass Loss (%) | Experimental Mass Loss (%)[1] |

| MgSO₄·7H₂O → MgSO₄·6H₂O | 7.30 | 6.9 ± 0.2 |

| MgSO₄·7H₂O → MgSO₄·3H₂O | 29.22 | - |

| MgSO₄·7H₂O → MgSO₄·H₂O | 43.83 | - |

| MgSO₄·7H₂O → MgSO₄ | 51.16 | - |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for synthesizing this compound.

Characterization of this compound

To confirm the successful synthesis of this compound, a combination of analytical techniques is essential:

-

Thermogravimetric Analysis (TGA): To determine the water content of the final product. The TGA curve should show a weight percentage corresponding to three water molecules.

-

X-ray Diffraction (XRD): To identify the crystalline phase of the product. The diffraction pattern should match the known pattern for this compound.

-

Differential Scanning Calorimetry (DSC): To study the thermal transitions and confirm the dehydration behavior of the synthesized product.

Conclusion

The synthesis of this compound from its heptahydrate is a well-documented process that relies on the precise control of dehydration conditions. By carefully manipulating temperature, atmosphere, and heating rates, it is possible to isolate the desired trihydrate form. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to reproduce and optimize the synthesis of this compound for their specific applications. The provided workflows offer a clear visual representation of the key steps involved in each method. Further characterization of the final product is crucial to ensure the desired purity and crystalline form have been achieved.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Magnesium Sulfate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of magnesium sulfate trihydrate (MgSO₄·3H₂O). It details the multi-stage decomposition pathway, presents quantitative data for each stage, outlines the experimental protocols for analysis, and provides visual representations of the decomposition process and experimental workflow. This document is intended to be a valuable resource for professionals in research, science, and drug development who work with or encounter hydrated salts.

Introduction to Magnesium Sulfate Hydrates

Magnesium sulfate is a chemical compound capable of incorporating a variable number of water molecules into its crystal structure, forming a series of hydrated salts. These hydrates are significant in various scientific fields, occurring naturally as minerals and finding applications in numerous industrial processes. This compound is a metastable intermediate in the thermal decomposition pathways of higher hydrates, such as magnesium sulfate heptahydrate (epsomite). Understanding its thermal behavior is crucial for applications where it may be formed or used, including pharmaceuticals, construction materials, and industrial drying processes.

The thermal decomposition of this compound is a complex process that is highly dependent on experimental conditions, particularly the water vapor partial pressure. The following sections provide a detailed analysis of this process.

The Thermal Decomposition Pathway of MgSO₄·3H₂O

The thermal decomposition of this compound is a multi-stage process involving the sequential loss of water molecules to form lower hydrates and ultimately the anhydrous salt. The generally accepted pathway is as follows:

This compound → Magnesium Sulfate Dihydrate → Magnesium Sulfate Monohydrate → Anhydrous Magnesium Sulfate

This process involves the breaking of coordination bonds between the magnesium ion and the water molecules, as well as the disruption of the crystal lattice structure. Each step of the dehydration is an endothermic process, requiring an input of energy to proceed.

The final decomposition of anhydrous magnesium sulfate into magnesium oxide (MgO) and sulfur trioxide (SO₃) occurs at significantly higher temperatures, generally above 900°C, with some studies citing a decomposition temperature of 1124°C.

Quantitative Analysis of Decomposition

The thermal decomposition of this compound can be quantitatively analyzed using techniques such as Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. The following table summarizes the key quantitative data for the decomposition pathway. The temperature ranges provided are indicative and can vary with experimental conditions such as heating rate and atmosphere.

| Decomposition Step | Product Formed | Temperature Range (°C) | Theoretical Mass Loss (%) |

| MgSO₄·3H₂O → MgSO₄·2H₂O + H₂O | Magnesium Sulfate Dihydrate (MgSO₄·2H₂O) | ~ 120 - 150 | 10.32 |

| MgSO₄·2H₂O → MgSO₄·H₂O + H₂O | Magnesium Sulfate Monohydrate (MgSO₄·H₂O) | ~ 150 - 200 | 10.32 |

| MgSO₄·H₂O → MgSO₄ + H₂O | Anhydrous Magnesium Sulfate (MgSO₄) | > 200 - 350 | 10.32 |

| Overall: MgSO₄·3H₂O → MgSO₄ + 3H₂O | Anhydrous Magnesium Sulfate (MgSO₄) | ~ 120 - 350 | 30.96 |

Note: The theoretical mass loss is calculated based on the molar masses of the respective compounds.

Experimental Protocols

The primary techniques for studying the thermal decomposition of hydrated salts are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These are often performed simultaneously (TGA-DSC) to correlate mass loss with thermal events.

Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC)

This protocol provides a general methodology for the analysis of this compound.

Objective: To determine the temperature ranges and corresponding mass losses for the dehydration steps of MgSO₄·3H₂O.

Instrumentation: A simultaneous TGA-DSC instrument.

Sample Preparation:

-

Ensure the this compound sample is of high purity.

-

If the sample consists of large crystals, gently grind it to a fine, homogeneous powder to ensure uniform heat transfer.

-

Accurately weigh approximately 5-10 mg of the powdered sample into a clean, tared TGA crucible (typically aluminum or alumina).

Instrumental Parameters:

-

Temperature Program:

-

Equilibrate at a starting temperature of 25-30°C.

-

Ramp the temperature at a constant heating rate of 10°C/min to a final temperature of at least 400°C to ensure complete dehydration.

-

-

Atmosphere:

-

Use a dry, inert purge gas such as nitrogen or argon.

-

Set a constant flow rate, typically 20-50 mL/min, to remove the evolved water vapor from the sample environment.

-

-

Data Collection:

-

Record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

TGA Curve:

-

Plot the percentage of mass loss versus temperature.

-

Identify the distinct steps of mass loss, which correspond to the dehydration events.

-

Determine the onset and end temperatures for each step.

-

Calculate the experimental mass loss for each step and compare it with the theoretical values to identify the stoichiometry of the dehydration.

-

-

DSC Curve:

-

Plot the heat flow versus temperature.

-

Identify the endothermic peaks that correspond to the mass loss steps observed in the TGA curve. The peak temperature indicates the temperature of the maximum rate of dehydration.

-

The area under each endothermic peak is proportional to the enthalpy of dehydration for that specific step.

-

Visualizing the Process and Workflow

The following diagrams, created using the DOT language, illustrate the thermal decomposition pathway and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of MgSO₄·3H₂O.

Caption: Experimental workflow for thermal analysis.

An In-depth Technical Guide to the Natural Occurrence and Mineral Forms of Magnesium Sulfate Hydrates

This technical guide provides a comprehensive overview of the natural occurrence and various mineral forms of magnesium sulfate hydrates. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these compounds. The guide summarizes key quantitative data, outlines experimental protocols for characterization, and visualizes the transformation pathways between different hydrate forms.

Natural Occurrence

Magnesium sulfate is a naturally occurring salt found in various geological and hydrological environments. As the second most abundant cation (Mg²⁺) and anion (SO₄²⁻) in seawater after Na⁺ and Cl⁻, its presence is widespread.[1] The formation of magnesium sulfate minerals is primarily associated with supergene processes and is a significant component of evaporitic potassium-magnesium (K-Mg) salt deposits.[1]

These minerals precipitate from surface or near-surface brines through solar evaporation.[2] They are found in mineral springs and as efflorescent salts in limited locations.[3][4] Beyond Earth, evidence suggests the presence of magnesium sulfate hydrates on Mars, where they are considered a widespread cementing agent in soils and a potential contributor to the planet's hydrogen concentrations.[4][5][6] Bright spots observed on the dwarf planet Ceres are also consistent with reflected light from magnesium sulfate hexahydrate.[1]

Mineral Forms of Magnesium Sulfate Hydrates

Magnesium sulfate can crystallize into numerous hydrated forms, with the number of water molecules (n) in the formula MgSO₄·nH₂O varying from 1 to 11.[1] Almost all naturally occurring mineralogical forms of MgSO₄ are hydrates.[1] The most common and well-known is the heptahydrate (MgSO₄·7H₂O), famously known as Epsom salt.[1][7]

The various mineral forms are often found in specific geological settings. For instance, kieserite (monohydrate) is common in evaporitic deposits, while epsomite (heptahydrate) is a natural analog of "Epsom salt".[1] Other hydrates like hexahydrite, pentahydrite, starkeyite, and sanderite are rarer.[1] A more recently identified form, meridianiite (undecahydrate), has been observed on the surface of frozen lakes.[1]

Table 1: Quantitative Data of Magnesium Sulfate Hydrate Minerals

| Mineral Name | Chemical Formula | Common Name | Molecular Weight ( g/mol ) | Crystal System |

| Kieserite | MgSO₄·H₂O | - | 138.38[3] | Monoclinic[1] |

| Sanderite | MgSO₄·2H₂O | - | 156.40 | Orthorhombic[8] |

| Starkeyite | MgSO₄·4H₂O | - | 192.43 | Monoclinic[1] |

| Pentahydrite | MgSO₄·5H₂O | - | 210.45 | Triclinic[1] |

| Hexahydrite | MgSO₄·6H₂O | - | 228.46 | Monoclinic[1] |

| Epsomite | MgSO₄·7H₂O | Epsom Salt | 246.47[3] | Orthorhombic[1][9] |

| Meridianiite | MgSO₄·11H₂O | - | 318.55[10] | Triclinic[11] |

Transformation Pathways of Magnesium Sulfate Hydrates

The different hydrated forms of magnesium sulfate can transform from one to another based on environmental conditions such as temperature and relative humidity (RH). These transformations are often complex, involving significant crystal structure rearrangements and can be kinetically sluggish, leading to the formation of metastable phases.[4] For example, epsomite readily transforms to hexahydrite with a loss of one water molecule at a relative humidity of 50-55% at 25°C.[12] Further dehydration under decreasing humidity or increasing temperature leads to the formation of starkeyite and subsequently kieserite.[4]

Experimental Protocols for Characterization

Several analytical techniques are employed to identify and characterize the different hydrate forms of magnesium sulfate.

4.1 X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure and identify the specific hydrate phase.

-

Methodology: Powder X-ray diffraction is performed on the sample. The resulting diffraction pattern is then compared to known patterns from crystallographic databases, such as the International Centre for Diffraction Data. For single-crystal analysis, reflections are measured to determine unit-cell parameters and space group.[11][13] For instance, in the characterization of sanderite, a sample of hexahydrite was heated to 75°C in a controlled 50% RH nitrogen atmosphere, and the transformation was monitored by a sequence of XRD measurements over 240 hours.[8]

4.2 Raman Spectroscopy

-

Objective: To provide in-situ identification of hydration states, even in mixtures.[5]

-

Methodology: A systematic Raman spectroscopic study can reveal characteristic and distinct spectral patterns for each of the magnesium sulfate hydrates.[5][6] The position of the sulfate ν1 band tends to shift to higher wavenumbers as the degree of hydration decreases, which aids in identification.[5][6] Spectra are typically collected in the spectral regions of SO₄ fundamental vibrational modes and water OH stretching vibrational modes.[5][6]

4.3 Thermal Analysis (TGA and DSC)

-

Objective: To determine the water content and study the thermal stability and phase transitions of the hydrates.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. For magnesium sulfate hydrates, TGA is used to quantify the number of water molecules by observing the weight loss during heating.[14] A typical procedure involves heating a small sample (e.g., ~15 mg) from ambient temperature to around 600°C at a controlled heating rate (e.g., 10°C/min) under an inert purge gas like dry nitrogen.[14]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This provides information on phase transitions, such as dehydration and melting. For example, DSC measurements on starkeyite were performed in the temperature range of 270 K to 300 K to determine its heat capacity.[15]

4.4 Near-Infrared (NIR) Reflectance Spectroscopy

-

Objective: To analyze the hydration state based on spectral features related to water content.

-

Methodology: NIR reflectance spectra are collected, often using an FTIR spectrometer. The spectra of different hydrates show distinct absorption bands related to water. For example, the water bands in hexahydrite are observed around 1.44 µm and 1.93 µm, which shift to 1.52 µm and 2.07 µm in kieserite, with an additional feature at 2.4 µm for the latter.[12] The dehydration sequence of a sample can be monitored by heating it in a temperature-regulated furnace and acquiring spectra at different temperatures.[12]

References

- 1. Magnesium sulfate - Wikipedia [en.wikipedia.org]

- 2. ams.usda.gov [ams.usda.gov]

- 3. fao.org [fao.org]

- 4. lpi.usra.edu [lpi.usra.edu]

- 5. epsc.wustl.edu [epsc.wustl.edu]

- 6. researchgate.net [researchgate.net]

- 7. Magnesium Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 8. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 9. Magnesium Sulfate Heptahydrate | H14MgO11S | CID 24843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. research-portal.uu.nl [research-portal.uu.nl]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lpi.usra.edu [lpi.usra.edu]

- 13. In Situ Observation of the Structure of Crystallizing Magnesium Sulfate Heptahydrate Solutions with Terahertz Transmission Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lpi.usra.edu [lpi.usra.edu]

- 15. Experimentally Determined Standard Thermodynamic Properties of Synthetic MgSO4·4H2O (Starkeyite) and MgSO4·3H2O: A Revised Internally Consistent Thermodynamic Data Set for Magnesium Sulfate Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Magnesium Sulfate Trihydrate: Discovery, History, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of magnesium sulfate trihydrate (MgSO₄·3H₂O), a significant yet historically elusive member of the magnesium sulfate hydrate series. This document delves into its discovery, historical context, synthesis, and detailed characterization, presenting quantitative data in structured tables and outlining key experimental methodologies. Visual diagrams are provided to illustrate critical pathways and workflows.

Discovery and Historical Context

While the hydrated form of magnesium sulfate known as Epsom salt (heptahydrate, MgSO₄·7H₂O) has been recognized since 1618, the trihydrate remained one of the last magnesium sulfate hydrates to have its structure fully determined.[1][2] Its existence is often transient, acting as a metastable intermediate in the thermal decomposition of higher hydrates, which contributed to the challenge of its isolation and characterization.[3]

The concerted study of the various hydrated forms of magnesium sulfate is crucial for understanding solid-state reactions, phase transitions, and the influence of environmental factors like water vapor partial pressure on chemical structures.[3] The eventual, more recent, full structural elucidation of this compound, notably through the work of researchers like A. D. Fortes and his collaborators, has filled a significant gap in the understanding of the MgSO₄-H₂O system.[4] This modern characterization has been vital for fields ranging from materials science to planetary science, where magnesium sulfate hydrates are of significant interest.[3]

Physicochemical Properties

This compound is a white, crystalline solid. It is a hydrate of magnesium sulfate, containing three molecules of water per formula unit of MgSO₄. Below is a summary of its key physicochemical properties.

| Property | Value |

| Molecular Formula | MgSO₄·3H₂O |

| Molar Mass | 174.41 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 15320-30-6 |

| Density | Varies with temperature and crystalline form |

| Stability Temperature | Stable between approximately 67.5°C and 112°C at atmospheric pressure |

Synthesis of this compound

There are two primary methods for the synthesis of this compound: direct precipitation from an aqueous solution and thermal dehydration of a higher hydrate of magnesium sulfate.

Experimental Protocol: Direct Precipitation

This method, detailed in a patent by W. R. Bennett, allows for the direct formation of MgSO₄·3H₂O crystals from a magnesium sulfate solution.[5]

Materials:

-

Aqueous solution of magnesium sulfate (5-40 wt%, preferably 25-30 wt%)

-

Reactor vessel equipped with heating and stirring capabilities

-

Filtration apparatus (e.g., centrifuge)

-

Drying equipment

Procedure:

-

Heat the aqueous magnesium sulfate solution in the reactor vessel to a temperature range of 106°C to 111°C (preferably 107°C to 108°C) at atmospheric pressure.

-

Maintain this temperature to induce the precipitation of this compound crystals. The formation of the precipitate can be facilitated by adding seed crystals of MgSO₄·3H₂O.

-

Continuously stir the solution to ensure a homogeneous suspension of the precipitating crystals.

-

Once a sufficient amount of precipitate has formed, separate the crystals from the mother liquor using a filtration method such as centrifugation.

-

Dry the recovered crystals to obtain pure, free-flowing this compound.

Experimental Protocol: Thermal Dehydration of Magnesium Sulfate Heptahydrate (Epsomite)

This compound can be formed as an intermediate during the controlled thermal decomposition of magnesium sulfate heptahydrate (MgSO₄·7H₂O).

Materials:

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Controlled environment furnace or thermogravimetric analyzer

-

Atmosphere control system (optional, for controlling humidity)

Procedure:

-

Place a known quantity of magnesium sulfate heptahydrate into the heating apparatus.

-

Heat the sample under controlled conditions. The dehydration process is sensitive to temperature, pressure, and heating rate.

-

At approximately 343 K (~70°C) and a pressure of ~1.3 GPa, epsomite begins to dehydrate to form hexahydrite (MgSO₄·6H₂O).[6]

-

Upon further heating to approximately 373 K (~100°C) at the same pressure, the hexahydrate transforms into this compound (MgSO₄·3H₂O).[6]

-

Careful control of the temperature and pressure is crucial to isolate the trihydrate, as further heating will lead to the formation of lower hydrates and eventually the anhydrous form.[6]

Characterization

The definitive characterization of this compound has been achieved through modern analytical techniques, primarily X-ray and neutron diffraction.

Crystallographic Data

The crystal structure of this compound has been determined to be orthorhombic at room temperature, transitioning to a monoclinic structure at low temperatures.[3][4] This phase transition occurs at approximately 245 K (-28.15 °C).[3]

| Parameter | High-Temperature Phase (295 K) | Low-Temperature Phase (8 K) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a | 8.1925(2) Å | 12.3616(5) Å |

| b | 10.9210(2) Å | 8.1414(3) Å |

| c | 12.3866(4) Å | 10.8324(2) Å |

| β | 90° | 91.131(3)° |

| Data for the deuterated analogue (MgSO₄·3D₂O) from Fortes et al.[1] |

Experimental Protocol: X-ray and Neutron Diffraction

Objective: To determine the crystal structure and phase of the synthesized this compound.

Instrumentation:

-

Single-crystal or powder X-ray diffractometer

-

Neutron diffractometer (for precise location of hydrogen atoms)

Procedure:

-

Sample Preparation: Mount a single crystal of suitable size or a finely ground powder of the this compound sample. For neutron diffraction, a deuterated sample may be used to reduce incoherent scattering from hydrogen.

-

Data Collection:

-

X-ray Diffraction: Irradiate the sample with monochromatic X-rays and collect the diffraction pattern over a range of angles (2θ).

-

Neutron Diffraction: Place the sample in a neutron beam and collect the diffraction data. This is particularly useful for determining the positions of the water molecules' hydrogen atoms.

-

-

Data Analysis:

-

Process the collected diffraction data to determine the unit cell parameters and space group.

-

Refine the crystal structure using appropriate software to obtain the atomic coordinates and other structural details.

-

Signaling Pathways and Logical Relationships

The formation of this compound is a key step in the dehydration pathway of higher magnesium sulfate hydrates. This process can be visualized as a sequential loss of water molecules under specific temperature and pressure conditions.

Caption: Thermal decomposition pathway of Epsomite.

The synthesis of this compound via the reaction of magnesium oxide with sulfuric acid followed by controlled precipitation can be represented by the following workflow.

Caption: Synthesis workflow for MgSO₄·3H₂O.

References

- 1. Magnesium Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 2. Magnesium sulphate salts and the history of water on Mars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 15320-30-6 | Benchchem [benchchem.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. US3297413A - Method of preparing mgso4 3h2o crystals - Google Patents [patents.google.com]

- 6. This compound | H6MgO7S | CID 22242376 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Low-Temperature Phase Transitions of Magnesium Sulfate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the low-temperature phase transitions of magnesium sulfate trihydrate (MgSO₄·3H₂O), a compound of interest in pharmaceutical sciences and materials research. This document details the crystallographic changes, thermodynamic properties, and the experimental protocols required to study these phenomena.

Introduction

Magnesium sulfate and its various hydrates are significant in numerous industrial applications, including pharmaceuticals, where they can be used as stabilizing agents and in drug formulation. The trihydrate form, MgSO₄·3H₂O, is a metastable intermediate in the dehydration pathways of higher hydrates like epsomite (MgSO₄·7H₂O). Understanding its behavior at low temperatures is crucial for predicting its stability and phase behavior during storage, transport, and processing in cryogenic conditions.

Recent studies have revealed that the deuterated analogue of this compound, MgSO₄·3D₂O, undergoes a first-order phase transition at approximately 245 K (-28.15 °C). This transition involves a change from a higher-symmetry orthorhombic crystal structure to a lower-symmetry monoclinic structure upon cooling. This guide will delve into the specifics of this transition and the methodologies to characterize it.

Quantitative Data on the Low-Temperature Phase Transition

A significant low-temperature phase transition has been identified for the deuterated form of this compound. The key quantitative data associated with this transition are summarized in the tables below. It is important to note that while the transition has been characterized for the deuterated species, further research is needed to precisely determine the thermodynamic parameters for the protonated form and to investigate any potential isotopic effects.

Table 1: Crystallographic Data for the Low-Temperature Phase Transition of MgSO₄·3D₂O

| Parameter | High-Temperature Phase (> 245 K) | Low-Temperature Phase (< 245 K) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| Temperature | 295 K | 8 K |

| Unit Cell Parameters | ||

| a | 8.1925(2) Å | 12.3616(5) Å |

| b | 10.9210(2) Å | 8.1414(3) Å |

| c | 12.3866(4) Å | 10.8324(2) Å |

| β | 90° | 91.131(3)° |

Data sourced from Fortes et al. for MgSO₄·3D₂O.

Table 2: Thermodynamic Data for the Low-Temperature Phase Transition

| Parameter | Value | Notes |

| Transition Temperature (Tc) | 245 K (-28.15 °C) | For the deuterated analogue (MgSO₄·3D₂O). The transition temperature for the protonated form (MgSO₄·3H₂O) is expected to be similar, but requires experimental confirmation. |

| Enthalpy of Transition (ΔH) | Data not currently available in the literature. | This would be a key parameter to determine experimentally using Differential Scanning Calorimetry (DSC). |

| Entropy of Transition (ΔS) | Data not currently available in the literature. | Can be calculated from ΔH and Tc (ΔS = ΔH/Tc). |

Experimental Protocols

To investigate the low-temperature phase transitions of this compound, a combination of synthesis, crystallographic, and thermal analysis techniques is required.

Synthesis of this compound (MgSO₄·3H₂O) Crystals

High-quality crystals of MgSO₄·3H₂O are essential for accurate characterization. The following protocol is adapted from established methods[1]:

-

Preparation of Supersaturated Solution: Prepare a 25 wt% aqueous solution of magnesium sulfate (reagent grade or higher).

-

Evaporation: Heat the solution to approximately 105-111 °C in a covered vessel to allow for gentle evaporation without boiling. Maintain this temperature for 48-72 hours.

-

Crystallization: As the water evaporates, crystals of MgSO₄·3H₂O will precipitate. The crystals typically form as clusters of euhedral colorless plates.

-

Isolation and Storage: Carefully extract the crystals from the hot solution. It is crucial to handle the crystals in a dry environment as they can readily absorb atmospheric moisture and transform into higher hydrates. Store the crystals in a desiccator over a suitable drying agent.

Low-Temperature Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with phase transitions, allowing for the determination of transition temperatures and enthalpies.

-

Sample Preparation: Finely grind a small amount of the synthesized MgSO₄·3H₂O crystals in a dry environment. Accurately weigh 5-10 mg of the powder into an aluminum DSC pan and hermetically seal it to prevent any loss of hydration water during the experiment.

-

Instrument Setup: Use a DSC instrument equipped with a cryogenic cooling system (e.g., liquid nitrogen). Calibrate the instrument for temperature and enthalpy using standard reference materials (e.g., indium) in the temperature range of interest.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well above the expected transition, for example, 298 K (25 °C).

-

Cool the sample at a controlled rate (e.g., 5-10 K/min) to a temperature well below the transition, for example, 200 K (-73 °C).

-

Hold the sample at the low temperature for a few minutes to ensure thermal equilibrium.

-

Heat the sample at the same controlled rate back to the starting temperature.

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve. The phase transition will appear as an endothermic peak during heating and an exothermic peak during cooling. The peak onset temperature is typically taken as the transition temperature (Tc), and the integrated peak area provides the enthalpy of transition (ΔH).

Low-Temperature Powder X-ray Diffraction (PXRD)

PXRD is employed to identify the crystal structure of the different phases and to determine the unit cell parameters as a function of temperature.

-

Sample Preparation: Prepare a finely ground powder of MgSO₄·3H₂O. Mount the powder on a low-temperature sample stage.

-

Instrument Setup: Use a powder diffractometer equipped with a cryostat or a low-temperature chamber. Ensure the sample chamber is purged with a dry inert gas (e.g., nitrogen or helium) to prevent ice formation.

-

Data Collection:

-

Collect a diffraction pattern at room temperature (e.g., 298 K) to confirm the initial phase.

-

Cool the sample in a controlled manner to a temperature below the phase transition identified by DSC (e.g., 220 K).

-

Collect a diffraction pattern of the low-temperature phase.

-

To study the transition in more detail, data can be collected at several temperature points during both cooling and heating cycles.

-

-

Data Analysis: Analyze the diffraction patterns using appropriate software. Index the peaks to determine the unit cell parameters for both the high-temperature and low-temperature phases. Rietveld refinement can be used to obtain detailed structural information if high-quality data is collected.

Visualization of Experimental Workflow and Phase Transition

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of the phase transition.

References

An In-depth Technical Guide to the Solubility of Magnesium Sulfate Trihydrate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium sulfate (MgSO₄) is an inorganic salt with significant applications in the pharmaceutical, agricultural, and chemical industries. It exists in various hydrated forms, with the trihydrate (MgSO₄·3H₂O) being a subject of particular interest due to its stability within a specific temperature range. A thorough understanding of its solubility in different solvents is critical for process optimization, formulation development, and ensuring product quality and efficacy. This technical guide provides a comprehensive overview of the solubility of magnesium sulfate trihydrate, a detailed experimental protocol for its determination, and a summary of available solubility data.

Introduction to this compound

Magnesium sulfate can crystallize with several different numbers of water molecules, the most common being the heptahydrate (MgSO₄·7H₂O), known as Epsom salt. The trihydrate form (MgSO₄·3H₂O) is a stable crystalline solid, particularly between temperatures of approximately 67.5°C and 112°C at atmospheric pressure. Its physicochemical properties, including solubility, are distinct from the other hydrated and anhydrous forms. Solubility data is paramount for applications such as industrial crystallization, drug formulation where it might be used as an osmotic agent or stabilizer, and in chemical synthesis.

Solubility Profile of Magnesium Sulfate

The solubility of magnesium sulfate is highly dependent on the specific hydrate, the nature of the solvent, and the temperature. While extensive quantitative data for the trihydrate form is limited, a combination of specific measurements and data for the closely related anhydrous form provides a comprehensive profile.

Solubility in Aqueous Systems

In aqueous solutions, the solubility of magnesium sulfate is significant. For the trihydrate form specifically, the solubility has been documented as:

-

1 gram in 2 parts of water at 20°C , which is equivalent to 50 g/100 mL .[1]

The solubility of magnesium sulfate in water is temperature-dependent. For the anhydrous form, which serves as a useful proxy for understanding general trends, the solubility increases with temperature up to about 80-90°C.

Solubility in Organic and Mixed Solvents

The solubility of magnesium sulfate is generally low in organic solvents. The following data, while pertaining to the anhydrous form , is indicative of the expected behavior for the trihydrate. It is crucial for researchers to experimentally verify these values for the specific hydrate in use.

Table 1: Quantitative Solubility Data for Anhydrous Magnesium Sulfate (MgSO₄) in Various Solvents.

| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) | Reference |

|---|---|---|---|

| Water | 20 | 35.1 | [2] |

| Water | 30 | 39.7 | [2] |

| Water | 50 | 50.4 | [2] |

| Water | 80 | 54.8 | [2] |

| Ethanol | 15 | 0.025 | [2] |

| Ethanol | 35 | 0.020 | [2] |

| Methanol | 25 | 0.224 | [2] |

| Glycerol | 25 | 26.3 | [2] |

| Acetone | - | Insoluble | [1][2] |

| Diethyl Ether | 18 | 0.116 (g/100mL) |[1] |

Note: The data in this table is for the anhydrous form of magnesium sulfate. The presence of water of hydration in MgSO₄·3H₂O will influence its interaction with the solvent and thus its specific solubility value.

Mixed solvent systems are often used to manipulate solubility. For instance, a water-ethanol mixture can significantly decrease the solubility of magnesium sulfate, a technique employed to enhance the crystallization yield of the trihydrate form.

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a reliable and straightforward technique for determining the solubility of a salt like this compound. It involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment

-

This compound (MgSO₄·3H₂O)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatic water bath or incubator

-

250 mL Erlenmeyer flask with a stopper

-

Analytical balance (±0.0001 g)

-

Syringe with a filter attachment (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporating dishes or weighing boats

-

Drying oven

-

Magnetic stirrer and stir bars

-

Thermometer

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in an Erlenmeyer flask. An excess is necessary to ensure saturation, which is visually confirmed by the presence of undissolved solid.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25°C).

-

Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) with continuous stirring to ensure the dissolution equilibrium is reached.

-

-

Sampling:

-

Once equilibrated, stop the stirring and allow the excess solid to settle.

-

Carefully draw a specific volume of the clear supernatant into a syringe fitted with a filter. The filter removes any undissolved microcrystals.

-

Dispense a known mass of the saturated solution into a pre-weighed, dry evaporating dish. Record the total mass of the dish and solution (m₂).

-

-

Solvent Evaporation:

-

Place the evaporating dish in a drying oven set to a temperature that will evaporate the solvent without decomposing the salt (e.g., 105°C for water).

-

Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are identical (m₃).

-

-

Calculation:

-

Mass of the empty dish: m₁

-

Mass of the dish + saturated solution: m₂

-

Mass of the dish + dry solute: m₃

-

Mass of solute: m_solute = m₃ - m₁

-

Mass of solvent: m_solvent = m₂ - m₃

-

Solubility ( g/100 g solvent): Solubility = (m_solute / m_solvent) * 100

-

Visualization of Experimental Workflow

The logical flow of the gravimetric method for solubility determination is outlined in the diagram below.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

The solubility of this compound is a critical parameter for its effective use in scientific and industrial applications. While specific quantitative data for the trihydrate form in various organic solvents remains an area for further investigation, its high solubility in water is well-established. The data for the anhydrous form provides a valuable baseline for its behavior in non-aqueous systems. For precise applications, it is strongly recommended that researchers determine the solubility under their specific experimental conditions using a standardized protocol such as the gravimetric method detailed in this guide.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Magnesium Sulfate Trihydrate Crystals

Introduction

Magnesium sulfate exists in various hydrated forms, with the trihydrate (MgSO₄·3H₂O) being a stable crystalline salt. The synthesis of specific hydrates of magnesium sulfate is crucial for various applications in the pharmaceutical and chemical industries, where the degree of hydration can influence properties such as solubility, stability, and bulk density. The protocol outlined below details a method for the direct precipitation of magnesium sulfate trihydrate crystals from an aqueous solution of magnesium sulfate. This method avoids the more common production of heptahydrate or hexahydrate forms that require subsequent drying steps, thus offering a more efficient and cost-effective process. The synthesis relies on precise temperature control to induce the crystallization of the desired trihydrate form.

Experimental Protocol

This protocol describes the direct precipitation method for synthesizing this compound crystals.

Materials:

-

Aqueous solution of magnesium sulfate (5-40% by weight, preferably 25-30%)

-

This compound seed crystals (optional)

Equipment:

-

Reactor vessel with heating and stirring capabilities

-

Centrifuge or filtration apparatus

-

Drying oven or vacuum desiccator

Procedure:

-

Solution Preparation: Prepare an aqueous solution of magnesium sulfate with a concentration between 5% and 40% by weight. A concentration range of 25% to 30% is preferable.

-

Heating and Precipitation: Heat the magnesium sulfate solution in the reactor vessel to a boiling temperature within the range of 106°C to 111°C at atmospheric pressure.[1] The preferred temperature range is 106.5°C to 109°C, with an optimal range of 107°C to 108°C.[1] Maintain this temperature to initiate the precipitation of this compound crystals.

-

Seeding (Optional): To facilitate the formation of the trihydrate precipitate, seed crystals of this compound can be added to the solution while maintaining the specified temperature range.[1]

-

Crystal Growth: Continue heating the solution within the designated temperature range until the desired quantity of this compound has precipitated.[1] It is critical to maintain the temperature above 106.5°C to prevent the conversion of the trihydrate crystals to the monohydrate form.[1] Temperatures exceeding 111°C should be avoided as this can lead to the formation of magnesium sulfate hexahydrate and potential solidification of the entire mixture.[1]

-

Separation: Separate the precipitated this compound crystals from the mother liquor. This can be achieved by centrifuging the solution and decanting the filtrate or by filtration.[1]

-

Drying: Dry the recovered crystals to obtain free-flowing this compound.[1] This can be accomplished by cooling the wet crystals to a temperature below 80°C for a period of 5 to 20 minutes or by spin-drying.[1]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound crystals.

| Parameter | Value |

| Reactant Concentration | |

| MgSO₄ Solution (w/w) | 5% - 40% |

| Preferred MgSO₄ Solution (w/w) | 25% - 30%[1] |

| Reaction Conditions | |

| Precipitation Temperature | 106°C - 111°C[1] |

| Preferred Precipitation Temperature | 106.5°C - 109°C[1] |

| Optimal Precipitation Temperature | 107°C - 108°C[1] |

| Drying Conditions | |

| Cooling Temperature | < 80°C[1] |

| Cooling Time | 5 - 20 minutes[1] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound crystals.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Magnesium Sulfate Trihydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the controlled crystallization of magnesium sulfate trihydrate (MgSO₄·3H₂O). The following protocols are based on established methodologies and provide a framework for obtaining this specific hydrate of magnesium sulfate, which is stable within a defined temperature range.[1]

Data Presentation: Properties of Magnesium Sulfate Hydrates

For comparative purposes, the following table summarizes key quantitative data for magnesium sulfate and its common hydrates.

| Property | Anhydrous (MgSO₄) | Monohydrate (MgSO₄·H₂O) | Trihydrate (MgSO₄·3H₂O) | Heptahydrate (MgSO₄·7H₂O) |

| Molar Mass ( g/mol ) | 120.366[2] | 138.38[2] | 174.41[2] | 246.47[2] |

| Density (g/cm³) | 2.66[2] | 2.445[2] | Not specified | 1.68[2] |

| Crystal System | Orthorhombic | Monoclinic | Orthorhombic (at room temp.)[1][3] | Orthorhombic |

| Solubility in water ( g/100 mL) | 35.1 @ 20°C[2] | Not specified | Soluble[4] | 113 @ 20°C[2] |

Experimental Protocols

Two primary methods for the synthesis of this compound crystals are detailed below: direct precipitation from an aqueous solution and the use of mixed solvent systems.

Protocol 1: Direct Precipitation via Controlled Heating

This protocol is adapted from methods describing the precipitation of this compound from a heated aqueous solution.[5] The trihydrate is stable in a temperature range of approximately 67.5°C to 112°C.[1]

Materials:

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O) or anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Heating mantle or hot plate with magnetic stirring

-

Reactor vessel (e.g., three-necked flask)

-

Condenser

-

Thermometer

-

Buchner funnel and filter paper

-

Centrifuge (optional)

-

Drying oven

Procedure:

-

Solution Preparation: Prepare an aqueous solution of magnesium sulfate with a concentration of approximately 25-30% by weight.[5] This can be achieved by dissolving the appropriate amount of magnesium sulfate heptahydrate or anhydrous magnesium sulfate in deionized water.

-

Heating and Concentration: Transfer the solution to the reactor vessel and heat it to its boiling point, which should be within the range of 106°C to 111°C at atmospheric pressure.[1][5] Use a condenser to manage evaporation.

-

Crystallization: Maintain the temperature of the solution within the 107°C to 108°C range.[5] As water evaporates, the solution will become supersaturated, and this compound crystals will begin to precipitate. For enhanced crystal formation, seed crystals of MgSO₄·3H₂O can be added.[5]

-

Crystal Slurry Formation: Continue the process until a thick slurry of crystals forms.[5]

-

Separation: Separate the precipitated crystals from the mother liquor. This can be done by vacuum filtration using a Buchner funnel or by centrifugation.[1][5]

-

Drying: Dry the recovered crystals. This can be achieved by spinning them dry in a centrifuge or by placing them in a drying oven at a temperature below 80°C for 5 to 20 minutes to obtain free-flowing crystals.[5]

Protocol 2: Mixed Solvent System Crystallization

This method utilizes a mixed solvent system to reduce the solubility of magnesium sulfate and promote the crystallization of the trihydrate.[1]

Materials:

-

Magnesium sulfate (anhydrous or a hydrate)

-

Deionized water

-

Ethanol

-

Beaker or flask with magnetic stirring

-

Buchner funnel and filter paper

-

Drying oven or desiccator

Procedure:

-

Solution Preparation: Prepare a saturated or near-saturated aqueous solution of magnesium sulfate at room temperature.

-

Solvent Addition: While stirring, slowly add ethanol to the magnesium sulfate solution. A water-ethanol mixture with a 60:40 volume ratio can significantly decrease the solubility of magnesium sulfate.[1]

-

Crystallization: The addition of ethanol will induce the precipitation of magnesium sulfate crystals. The formation of the trihydrate is favored, though the precise temperature control as in Protocol 1 is also recommended for specificity.

-

Separation: Isolate the crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold ethanol and then dry them in a desiccator or a low-temperature oven.

Visualizations

Logical Workflow for Direct Precipitation

The following diagram illustrates the step-by-step process for the direct precipitation of this compound crystals.

References

Application Notes and Protocols for Magnesium Sulfate as a Drying Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In organic synthesis, the removal of residual water from organic solvents and reaction mixtures is a critical step to ensure reaction efficiency, prevent side reactions, and obtain pure products. Inorganic salts are commonly employed as drying agents due to their ability to form hydrates. While various hydrates of magnesium sulfate exist, it is the anhydrous form (MgSO₄) that is widely utilized as a highly efficient and rapid drying agent in laboratory and industrial settings.[1][2][3][4]

This document provides detailed application notes and protocols for the use of magnesium sulfate as a drying agent, with a focus on the industry-standard anhydrous form. Information on magnesium sulfate trihydrate (MgSO₄·3H₂O) is also provided to clarify its properties and position within the magnesium sulfate hydrate system.

Physicochemical Properties and Mechanism of Action

Anhydrous magnesium sulfate is a fine, white, hygroscopic powder that effectively removes water from a wide range of organic solvents.[5] Its drying action is based on the formation of stable hydrates upon contact with water. The general mechanism involves the coordination of water molecules to the magnesium cation.

Magnesium sulfate can exist in various hydrated forms, with the most common being the heptahydrate (MgSO₄·7H₂O), also known as Epsom salt.[6][7] The trihydrate (MgSO₄·3H₂O) is a stable hydrate at temperatures between approximately 67.5°C and 112°C.[8] The anhydrous form is the most effective for drying as it has the highest affinity for water.[9]

Key Properties of Anhydrous Magnesium Sulfate as a Drying Agent:

-

High Capacity: It can absorb a significant amount of water per unit weight.[5]

-

High Efficiency: It effectively removes most of the residual water from organic solvents.[10]

-

Neutrality: It is a neutral salt, making it suitable for a wide range of compounds.[9]

-

Visual Indication: The anhydrous powder is free-flowing, but in the presence of water, it clumps together. This provides a visual cue to determine if enough drying agent has been added.[4][5]

Comparison with Other Common Drying Agents

The choice of drying agent depends on factors such as the solvent, the compound of interest, and the required level of dryness.

| Drying Agent | Capacity | Speed | Efficiency | Cost | Advantages | Disadvantages |

| Anhydrous Magnesium Sulfate (MgSO₄) | High | Fast | High | Low | Fast, high capacity, suitable for most solvents.[5][12] | Fine powder requires filtration; slightly acidic, may not be suitable for very acid-sensitive compounds.[5] |

| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | Low | Low | High capacity, easy to filter (granular). | Slow acting, may leave residual water.[13] |

| Anhydrous Calcium Chloride (CaCl₂) | High | Medium | High | Low | Very effective for hydrocarbons. | Can form complexes with alcohols, amines, and carbonyl compounds.[12] |

| Anhydrous Calcium Sulfate (Drierite™) | Low | Fast | High | Medium | Fast, good for pre-drying solvents. | Low capacity. |

| Molecular Sieves (3Å or 4Å) | High | Fast | Very High | High | Very efficient, can achieve very low water content. | More expensive, needs activation before use. |

Experimental Protocols

This protocol describes the standard procedure for drying an organic solution (e.g., after an aqueous workup) using anhydrous magnesium sulfate.

Materials:

-

Organic solution to be dried

-

Anhydrous magnesium sulfate (MgSO₄) powder

-

Erlenmeyer flask

-

Spatula

-

Stirring apparatus (magnetic stirrer and stir bar, or glass rod)

-

Filtration setup (funnel, filter paper, receiving flask)

Procedure:

-

Initial Separation: Ensure that any visible aqueous layer has been removed from the organic solution using a separatory funnel.

-

Transfer to Flask: Transfer the organic solution to a clean, dry Erlenmeyer flask.

-

Initial Addition of Drying Agent: Add a small amount of anhydrous magnesium sulfate to the solution (e.g., a spatula tip for a small volume).

-

Agitation: Gently swirl the flask or stir the solution with a magnetic stirrer.[14]

-

Observation: Observe the behavior of the drying agent.

-

Incremental Addition: If clumping occurs, add more anhydrous magnesium sulfate in small portions, with continuous swirling or stirring after each addition.[14] Continue adding until some of the powder remains free-flowing.

-

Contact Time: Allow the solution to stand with the drying agent for a period of 10-20 minutes to ensure complete drying.[14]

-

Removal of Drying Agent: Separate the dried organic solution from the magnesium sulfate hydrate and excess anhydrous magnesium sulfate by filtration or decantation. For fine powders like magnesium sulfate, gravity filtration is recommended.[5][14]

-

Rinsing: Rinse the flask and the filtered drying agent with a small amount of fresh, dry solvent to recover any adsorbed product.

-

Further Processing: The dried organic solution is now ready for the next step, such as solvent removal by rotary evaporation.